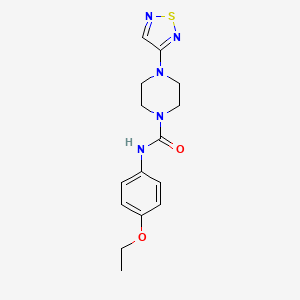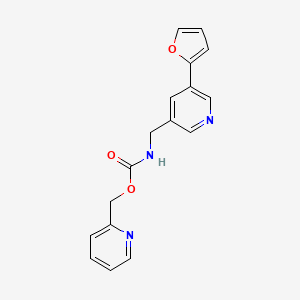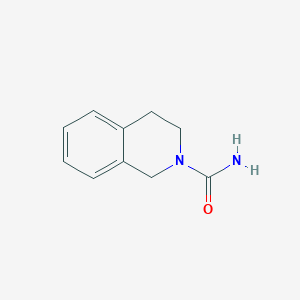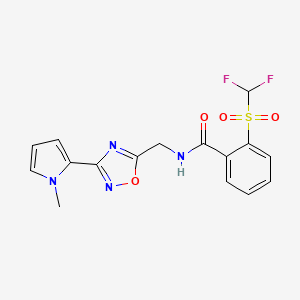
N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a thiadiazolyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under controlled conditions.
Substitution on the Piperazine Ring: The piperazine ring is then functionalized by introducing the ethoxyphenyl group through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the substituted piperazine with the thiadiazole derivative to form the desired compound. This step often requires the use of coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the piperazine ring, resulting in the formation of reduced analogs.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Material Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in various biological systems.
Medicine:
Drug Development: The compound’s potential pharmacological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Industry:
Agriculture: It may be investigated for its potential use as a pesticide or herbicide.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
- N-(4-chlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
- N-(4-fluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituents on the phenyl ring (ethoxy, methoxy, chloro, fluoro). These variations can significantly impact the compound’s chemical reactivity and biological activity.
- Biological Activity: The presence of different substituents can alter the compound’s binding affinity to molecular targets, leading to variations in its pharmacological effects.
- Chemical Properties: The substituents can influence the compound’s solubility, stability, and overall chemical behavior, making each compound unique in its applications and potential uses.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-22-13-5-3-12(4-6-13)17-15(21)20-9-7-19(8-10-20)14-11-16-23-18-14/h3-6,11H,2,7-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWRCYGHXKEJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2632695.png)
![N-(3-hydroxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2632696.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2632701.png)

![1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2632704.png)
![2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol](/img/structure/B2632705.png)


![3-(2,3-dimethoxyphenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2632709.png)
![2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2632711.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2632714.png)
